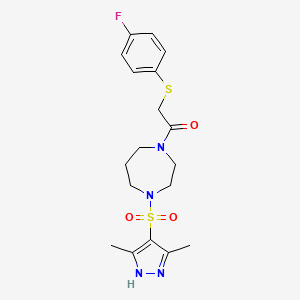

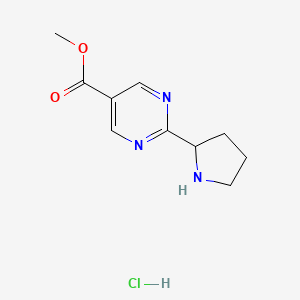

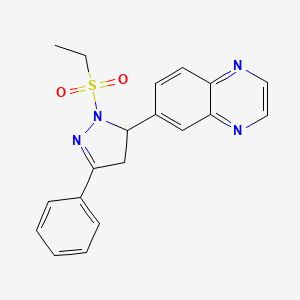

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone” is a complex organic compound. It’s an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

Synthesis Analysis

The synthesis of this compound involves several steps. The process for the preparation of 1- (3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine has been described in a patent . The compound of Formula III, thus prepared, is then converted to { (2S,4S)-4- [4- (3-methyl-l- phenyl- lH-pyrazol-5 -yl)piperazin- 1 -yl]pyrrolidin-2-yl } ( 1 ,3 -thiazolidin-3-yl)methanone of Formula II, or salts thereof .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the patent . The reaction involves the use of l-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine in the presence of methanesulfonic acid, followed by cyclization with phosphous oxy chloride in pyridine to obtain l-tert-butoxycarbonyl-4- (3 -methyl- 1 -phenyl - 5-pyrazolyl)piperazine as an oil; and its deprotection with trifluoroacetic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 242.32 . Other properties such as boiling point, flash point, and safety information are also available .Applications De Recherche Scientifique

Spectroscopic Properties and Quantum Chemistry Calculations

Research on compounds similar to "(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone" includes the investigation of their electronic absorption, excitation, and fluorescence properties in different solvents. Studies have utilized quantum chemistry calculations (DFT and TD-DFT/B3lyp/6–31+G(d,p) methods) to interpret the experimental results, revealing insights into the molecular structures, energy barriers, and stabilization mechanisms through intramolecular hydrogen bonding (Al-Ansari, 2016).

Convergent Synthesis and Cytotoxicity

Another area of application involves the convergent synthesis of polysubstituted methanones, including the evaluation of their cytotoxicity. Novel synthetic routes have been developed, resulting in compounds that were tested for cytotoxic effects, highlighting the potential for discovering new therapeutic agents (Bonacorso et al., 2016).

Synthesis of Pyrazolines and Antimicrobial Activity

The synthesis of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones has been explored, with these compounds demonstrating significant antimicrobial activity. This research underlines the importance of such compounds in developing new antimicrobial agents (Kumar et al., 2012).

Structural Studies and Reactivity

The structural elucidation of compounds related to "this compound" has been conducted through various methods, including X-ray diffraction. These studies provide valuable insights into the reactivity and potential applications of these compounds in further chemical syntheses (Swamy et al., 2013).

Docking, Modelling, and Anticancer Screening

Docking and modelling techniques have been applied to a series of quinoline derivatives to predict their interactions with biological targets. The synthesized compounds have been subjected to anticancer screening, illustrating the process of utilizing such compounds in drug discovery efforts (Honde & Rajendra, 2021).

Mécanisme D'action

Propriétés

IUPAC Name |

(2-methyl-5-phenylpyrazol-3-yl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2/c1-27-21(15-20(26-27)17-7-3-2-4-8-17)24(29)28-14-12-19(16-28)30-22-11-5-9-18-10-6-13-25-23(18)22/h2-11,13,15,19H,12,14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYARZFGDYBRJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(C3)OC4=CC=CC5=C4N=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide](/img/structure/B2736776.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2736781.png)

![1-(4-Fluorophenyl)-3-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)imidazolidin-2-one](/img/structure/B2736787.png)

![3-[(3-Chlorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2736790.png)

![1-[3-(Oxiran-2-ylmethoxy)phenyl]triazole](/img/structure/B2736792.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2736796.png)